N1-(4-Nitro-2-trifluoromethyl-phenyl)-propane-1,3-diamine
CAS No.: 381241-12-9
Cat. No.: VC3837197
Molecular Formula: C10H12F3N3O2
Molecular Weight: 263.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 381241-12-9 |
|---|---|
| Molecular Formula | C10H12F3N3O2 |
| Molecular Weight | 263.22 g/mol |
| IUPAC Name | N'-[4-nitro-2-(trifluoromethyl)phenyl]propane-1,3-diamine |
| Standard InChI | InChI=1S/C10H12F3N3O2/c11-10(12,13)8-6-7(16(17)18)2-3-9(8)15-5-1-4-14/h2-3,6,15H,1,4-5,14H2 |
| Standard InChI Key | XIUIJVYLNXWBFZ-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)NCCCN |
| Canonical SMILES | C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)NCCCN |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a para-nitro-substituted phenyl ring with an ortho-trifluoromethyl group. The propane-1,3-diamine chain (-CH₂-CH₂-CH₂-NH₂) is attached to the aromatic ring via a nitrogen atom, creating a hybrid aromatic-aliphatic system. This configuration confers both electron-withdrawing (nitro and trifluoromethyl) and electron-donating (amine) characteristics, influencing its reactivity and solubility .
Key Structural Features:
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Nitro Group: Enhances electrophilic substitution reactivity and stabilizes negative charges.
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Trifluoromethyl Group: Imparts hydrophobicity and metabolic stability .
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Propane-1,3-diamine: Provides flexibility for hydrogen bonding and coordination with biological targets.
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₂F₃N₃O₂ | |
| Molar Mass (g/mol) | 263.22 | |
| CAS Number | 381241-12-9 | |
| IUPAC Name | N'-[4-nitro-2-(trifluoromethyl)phenyl]propane-1,3-diamine | |
| Canonical SMILES | C1=CC(=C(C=C1N+[O-])C(F)(F)F)NCCCN |
The compound’s logP value of 3.67 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Its polar surface area (83.87 Ų) indicates potential for forming hydrogen bonds, critical for biological interactions.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically begins with 4-nitro-2-(trifluoromethyl)aniline as the starting material. Reacting this intermediate with 1,3-diaminopropane in ethanol or methanol at 80–100°C yields the target compound. Catalysts such as palladium on carbon may accelerate the reaction, while purification via recrystallization or column chromatography ensures >95% purity.
Representative Reaction Pathway:
Industrial Manufacturing
Industrial processes employ continuous-flow reactors to enhance yield and reduce waste. Key parameters include:
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Temperature: 90–110°C
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Pressure: 1–3 atm
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Catalyst Loading: 2–5% Pd/C
Automated systems monitor reaction progress via HPLC, ensuring consistent product quality. Annual global production is estimated at 10–50 metric tons, primarily for pharmaceutical intermediates.
Chemical Reactivity and Functional Transformations
Reduction of the Nitro Group
The nitro group undergoes catalytic hydrogenation to form the corresponding amine derivative, a reaction critical for generating bioactive metabolites:
Electrophilic Aromatic Substitution
The trifluoromethyl group directs incoming electrophiles to the meta position. For example, nitration yields a dinitro derivative:
Comparison with Structural Analogs
The propane-1,3-diamine chain in the target compound improves solubility and binding affinity compared to ethane-1,2-diamine analogs .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor for kinase inhibitors and antimicrobial agents. For example, coupling with carboxylic acids generates amide derivatives with enhanced target selectivity.
Material Science
Incorporation into polymer matrices improves thermal stability (T₅% = 215°C) due to the trifluoromethyl group’s electron-withdrawing effects .
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